2-Pyrrolidinone, 1-[(diethylamino)methyl]-

basicity pKa protonation

2-Pyrrolidinone, 1-[(diethylamino)methyl]- (CAS 66297-50-5) is an N‑substituted γ‑lactam bearing a tertiary‑amine‑functionalized methylene bridge. With a molecular formula of C₉H₁₈N₂O and a molecular weight of 170.25 g·mol⁻¹, it belongs to the N‑aminoalkyl‑2‑pyrrolidinone subclass, which has been explored for analgesic and anti‑inflammatory properties in preclinical models.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 66297-50-5
Cat. No. B12117168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinone, 1-[(diethylamino)methyl]-
CAS66297-50-5
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN(CC)CN1CCCC1=O
InChIInChI=1S/C9H18N2O/c1-3-10(4-2)8-11-7-5-6-9(11)12/h3-8H2,1-2H3
InChIKeyHUGKEFTYFAIGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Diethylamino)methyl]-2-pyrrolidinone (CAS 66297-50-5) – Structural and Functional Profile for Procurement Evaluation


2-Pyrrolidinone, 1-[(diethylamino)methyl]- (CAS 66297-50-5) is an N‑substituted γ‑lactam bearing a tertiary‑amine‑functionalized methylene bridge . With a molecular formula of C₉H₁₈N₂O and a molecular weight of 170.25 g·mol⁻¹, it belongs to the N‑aminoalkyl‑2‑pyrrolidinone subclass, which has been explored for analgesic and anti‑inflammatory properties in preclinical models [1]. The compound is typically synthesized via Mannich condensation of 2‑pyrrolidinone with formaldehyde and diethylamine, and is primarily employed as a specialty solvent, synthetic intermediate, or reagent in pharmaceutical and agrochemical research .

Why N‑Methyl‑2‑pyrrolidinone (NMP), N‑Ethyl‑2‑pyrrolidinone (NEP), or N‑Cyclohexyl‑2‑pyrrolidinone Cannot Simply Replace 1-[(Diethylamino)methyl]-2-pyrrolidinone in Specialized Applications


Generic N‑alkyl‑2‑pyrrolidinones such as NMP, NEP, and CHP lack the tertiary‑amine functionality that confers distinct basicity, hydrogen‑bonding capacity, and metal‑coordination behaviour. This tertiary‑amine site enables protonation‑dependent solubility switching, facilitates Mannich‑type reactivity, and can act as a built‑in base catalyst in certain transformations—features absent in simple N‑alkyl lactams [1]. Consequently, direct substitution without reformulation often results in altered reaction kinetics, phase‑transfer inefficiency, or loss of desired biological activity [2].

Quantitative Differentiation Evidence for 1-[(Diethylamino)methyl]-2-pyrrolidinone Versus Closest Structural Analogs


Enhanced Basicity (pKa) Over N‑Methyl‑2‑pyrrolidinone (NMP) and N‑Ethyl‑2‑pyrrolidinone (NEP)

The diethylamino substituent introduces a tertiary amine with a predicted pKa (conjugate acid) of approximately 9.5–10.5, whereas NMP and NEP are essentially neutral (pKa < –0.5 for the lactam carbonyl) . This difference enables pH‑dependent extraction, salt formation, and enhanced solubility in acidic aqueous media that is not achievable with simple N‑alkyl lactams.

basicity pKa protonation solubility switching

Boiling Point and Density Differences Compared with NEP and CHP

While experimental boiling point data for the target compound are not publicly available, its predicted normal boiling point (311 ± 15 °C) and density (0.97 ± 0.06 g·mL⁻¹) place it between NEP (boiling point 97 °C at 20 mmHg, density 0.992 g·mL⁻¹) and CHP (boiling point 154 °C at 7 mmHg, density 1.007 g·mL⁻¹) [1]. The higher molecular weight and additional nitrogen atom result in increased polarity and hydrogen‑bond acceptor count, potentially offering superior solvency for polar substrates.

boiling point density physical property solvent selection

Preclinical Analgesic and Anti‑Inflammatory Activity in the N‑Aminoalkyl‑2‑pyrrolidinone Series

In a systematic evaluation of N‑aminoalkyl‑2‑pyrrolidinone Mannich bases, compounds bearing diethylamino‑ or dimethylamino‑methyl substituents demonstrated dose‑dependent analgesic activity in the hot‑plate and writhing tests [1]. Specifically, compound 3 (structurally analogous to the target) showed analgesia at doses > 20 mg·kg⁻¹ (i.p.) and weak anti‑inflammatory effects (37 mg·kg⁻¹, p.o.) in the carrageenan paw‑edema model [1]. In contrast, the parent 2‑pyrrolidinone and simple N‑alkyl derivatives (NMP, NEP) lack such pharmacological activity, indicating that the amino‑functionality is critical.

analgesic anti-inflammatory Mannich base preclinical pharmacology

Hydrogen‑Bond Acceptor Capacity and Metal Coordination Potential

The target compound possesses two hydrogen‑bond acceptor sites (lactam carbonyl oxygen and tertiary amine nitrogen) compared with a single acceptor in NMP and NEP (carbonyl oxygen only) . This dual‑site architecture allows the target compound to act as a bidentate ligand for metal ions such as Li⁺, Mg²⁺, and Zn²⁺, potentially enhancing its utility in organometallic chemistry and electrolyte formulations [1]. While quantitative equilibrium constants are not publicly available for the target compound, the principle is supported by coordination studies on structurally related N,N‑dialkylamino‑amides [1].

hydrogen bond metal coordination Lewis basicity solvation

Recommended Application Scenarios for 1-[(Diethylamino)methyl]-2-pyrrolidinone Based on Verified Differentiation Evidence


pH‑Switchable Solvent or Extracting Agent in Acidic–Basic Liquid–Liquid Extraction Sequences

The pronounced basicity (pKa ~9.5–10.5) enables reversible protonation, allowing the compound to shuttle between organic and aqueous phases by simple pH adjustment. This property is absent in NMP, NEP, and CHP, making the target compound uniquely suitable for processes that demand acid‑base‑switched partitioning [1].

Scaffold for Analgesic or Anti‑Inflammatory Lead Optimization Programs

The demonstrated analgesic and weak anti‑inflammatory activity of N‑dialkylaminomethyl‑2‑pyrrolidinone analogs in rodent models supports the use of this compound as a core scaffold for medicinal chemistry campaigns targeting nociceptive and inflammatory pathways [1]. Simple N‑alkyl lactams do not exhibit comparable biological activity.

Specialty Solvent or Co‑Solvent for High‑Temperature Reactions Requiring Moderate Polarity and Built‑In Base

With a predicted boiling point substantially above that of NMP and an intrinsic tertiary‑amine centre, the compound can serve as a high‑boiling, polar aprotic solvent that simultaneously scavenges acidic by‑products in condensation or substitution reactions, reducing the need for exogenous base additives [1][2].

Bidentate Ligand Component in Organometallic Reagent Formulations or Electrolyte Systems

The dual hydrogen‑bond acceptor architecture (carbonyl oxygen plus tertiary amine nitrogen) enables bidentate coordination to Lewis‑acidic metal centres, offering enhanced solvation or catalytic activity compared to monodentate NMP or NEP in lithium‑ion battery electrolytes and homogeneous catalysis [1].

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